molecular formula C10H14ClN3O B1394829 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine CAS No. 1219967-35-7

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine

Cat. No.: B1394829
CAS No.: 1219967-35-7
M. Wt: 227.69 g/mol
InChI Key: BXXXJQIFQFBORH-UHFFFAOYSA-N
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Description

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine is a chemical compound with the molecular formula C11H15ClN2O It is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and a tetrahydro-2H-pyran-4-ylmethyl group attached to the nitrogen atom at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyrimidine and tetrahydro-2H-pyran-4-ylmethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chloro group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
  • 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
  • 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide

Uniqueness

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine is unique due to its specific structural features, such as the presence of the pyrimidine ring and the tetrahydro-2H-pyran-4-ylmethyl group

Properties

IUPAC Name

6-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-10(14-7-13-9)12-6-8-1-3-15-4-2-8/h5,7-8H,1-4,6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXXJQIFQFBORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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